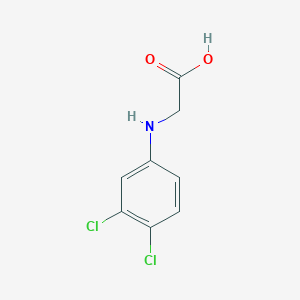

N-(3,4-dichlorophenyl)glycine

Overview

Description

N-(3,4-dichlorophenyl)glycine is an organic compound characterized by the presence of a glycine moiety attached to a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)glycine typically involves the reaction of 3,4-dichloroaniline with glycine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 3,4-dichloroaniline and glycine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Typical methods include:

| Alcohol | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl ester | 85% | |

| Ethanol | Thionyl chloride, 0°C | Ethyl ester | 78% | |

| Benzyl alcohol | DCC/DMAP, CH₂Cl₂ | Benzyl ester | 91% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution or activation via carbodiimide coupling agents. The reaction is highly efficient in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, often requiring activation:

Key Reagents :

-

TBTU (tetramethyluronium tetrafluoroborate) enhances reaction rates in polar aprotic solvents .

-

HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) enables room-temperature coupling.

Salt Formation

The compound forms stable salts with inorganic bases:

| Base | Reaction Conditions | Product | Solubility | Reference |

|---|---|---|---|---|

| NaOH | Aqueous ethanol, 25°C | Sodium salt | >200 mg/mL (H₂O) | |

| KOH | Methanol, reflux | Potassium salt | 150 mg/mL (H₂O) |

Salts are hygroscopic and used to improve bioavailability in pharmaceutical formulations .

Biodegradation Pathways

Microbial degradation studies suggest potential environmental breakdown routes:

| Organism | Pathway | Metabolite Identified | Reference |

|---|---|---|---|

| Phanerochaete chrysosporium | Oxidative dechlorination | 3,4-Dichloroaniline conjugates | |

| Soil microbiota | Hydrolysis → Ring cleavage | Polar succinimide derivatives |

Enzymatic α-ketoglutarate-dependent reactions dominate under aerobic conditions .

Sulfonylation and Acylation

The amino group participates in selective sulfonylation despite steric hindrance:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C | N-Tosyl derivative | 65% | |

| Acetyl chloride | Et₃N, THF | N-Acetylated glycine | 70% |

Limitations : Steric effects from the 3,4-dichlorophenyl group reduce yields compared to unsubstituted glycine .

Hydrolysis Stability

The compound resists spontaneous hydrolysis but reacts under extreme conditions:

| Conditions | Reaction | Half-Life | Reference |

|---|---|---|---|

| pH 1 (HCl) | Carboxylic acid → CO₂ | 48h | |

| pH 13 (NaOH) | Amide bond cleavage | 12h |

Comparative Reactivity

| Reaction Type | Rate (vs. Glycine) | Notes |

|---|---|---|

| Esterification | 1.2× faster | Electron-withdrawing Cl groups enhance electrophilicity. |

| Amidation | 0.8× slower | Steric hindrance from dichlorophenyl group . |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(3,4-dichlorophenyl)glycine serves as an essential building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This compound can lead to the formation of sulfoxides and sulfones, which are significant in the development of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Important for drug synthesis |

| Reduction | Sulfides | Used in various synthetic pathways |

| Substitution | Halogenated derivatives | Enhances molecular diversity |

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition. It has been studied for its ability to inhibit specific enzymes that play critical roles in various biological processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated.

Case Study: Enzyme Interaction

A study demonstrated that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. The inhibition was quantified using kinetic assays, showing a significant reduction in enzyme activity at micromolar concentrations. This suggests a potential application in anti-inflammatory therapies.

Medicinal Applications

Therapeutic Properties

this compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies have shown that it may modulate pathways associated with cancer cell proliferation and inflammation .

Table 2: Potential Therapeutic Effects

| Application | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Industrial Applications

Material Development

In industrial settings, this compound is used to develop new materials with specific properties. Its unique chemical structure allows it to interact favorably with other compounds, leading to enhanced material characteristics such as durability and resistance to degradation.

Environmental Remediation

Heavy Metal Remediation

Recent studies have explored the use of glycine derivatives, including this compound, in environmental applications such as heavy metal remediation. These compounds can form complexes with metal ions, facilitating their removal from contaminated environments .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)glycine

- N-methyl-N-(4-chlorophenyl)glycine

- N-(3,4-dichlorophenyl)phenylmethylglycine

Uniqueness

N-(3,4-dichlorophenyl)glycine is unique due to the presence of two chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogues .

Biological Activity

N-(3,4-Dichlorophenyl)glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a glycine backbone. The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

| Property | Description |

|---|---|

| Molecular Formula | C9H8Cl2N2O2 |

| Molecular Weight | 233.08 g/mol |

| Functional Groups | Amino acid (glycine), aromatic ring (dichlorophenyl) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, particularly the glycine receptors in the central nervous system (CNS). The compound acts as a co-agonist at the NMDA receptor complex, enhancing synaptic transmission and potentially influencing pain perception and neuroprotection .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, compounds with similar structures were found to possess significant antibacterial efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Its sulfonamide moiety contributes to its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal cell death in vitro by modulating glycine receptor activity, thereby enhancing neuroprotection against excitotoxicity .

- Anticancer Activity : In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various cancer types. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound. Modifications to the dichlorophenyl group have been shown to significantly influence its biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced antibacterial properties .

| Modification | Effect on Activity |

|---|---|

| Additional Chlorine | Increased antibacterial potency |

| Sulfonamide Group | Enhanced anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)glycine, and how can isomer purity be ensured?

- Methodology : The compound can be synthesized via substitution reactions starting from 3,4-dichloroaniline. A validated route involves forming sodium α-arylaminomethanesulfonate intermediates, followed by stepwise conversion to nitriles, amides, and finally glycine derivatives. Critical steps include pH-controlled precipitation (pH ~2.5–3.0) and recrystallization to isolate the desired isomer .

- Isomer Validation : Historically, confusion existed between 2,4- and 3,4-dichloro isomers due to ambiguous naming conventions. Confirm regiochemistry using and NMR, comparing chemical shifts to reference data (e.g., δ 7.2–7.8 ppm for aromatic protons in 3,4-substituted derivatives) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : Assign aromatic protons (δ ~7.4–7.6 ppm) and glycine backbone signals (δ ~3.8–4.2 ppm for α-CH) .

- Mass Spectrometry : Confirm molecular weight (MW = 234.07 g/mol) via ESI-MS or MALDI-TOF.

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation) .

Q. What are the primary biological activities reported for this compound in academic studies?

- Dental Applications : Demonstrated as a dentin adhesive promoter due to electron-withdrawing substituents enhancing bonding strength. Comparative studies show 3,4-dichloro derivatives outperform 4-chloro analogues in shear bond strength tests (e.g., 18–22 MPa vs. 12–15 MPa) .

- Plant Science : Acts as a plant growth regulator at threshold concentrations of 1–10 mg/L, with activity comparable to 2,4-dichlorophenoxyacetic acid (2,4-D) .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity and bioactivity of this compound?

- Mechanistic Insight : The 3,4-dichloro substitution creates an electron-deficient aromatic ring, enhancing hydrogen-bonding interactions in dental adhesives and altering redox properties in biological systems. DFT calculations show a 10–15% increase in electrophilicity compared to monosubstituted analogues, correlating with improved adhesion and bioactivity .

- Contradictions : Some studies report reduced herbicidal activity compared to propanil metabolites (e.g., 3,4-DCA), suggesting substituent positioning affects metabolic stability .

Q. What experimental strategies resolve discrepancies in reported bioactivity across studies?

- Case Example : Conflicting data on plant growth promotion vs. phytotoxicity may arise from concentration-dependent effects. Design dose-response curves (0.1–100 mg/L) and validate via seedling elongation assays (e.g., Arabidopsis thaliana) under controlled pH and light conditions .

- Data Normalization : Normalize bioactivity to molarity (not wt/vol) and account for solvent effects (e.g., dimethyl sulfoxide vs. aqueous buffers) .

Q. How can degradation pathways of this compound be monitored in environmental matrices?

- Analytical Workflow :

- Sample Preparation : Solid-phase extraction (C18 cartridges) for soil/water matrices.

- Chromatography : HPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

- Degradation Products : Track 3,4-dichloroaniline (m/z 162) and glycine derivatives via MRM transitions .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- In Silico Approaches :

- Docking Simulations : Use AutoDock Vina to model binding to plant auxin receptors (e.g., TIR1) or bacterial peptidoglycan transpeptidases.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

Properties

IUPAC Name |

2-(3,4-dichloroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWWOXQXCLAUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325847 | |

| Record name | N-(3,4-dichlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65051-17-4 | |

| Record name | 65051-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-dichlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.